molecular formula C15H11BrN2O B2875996 3-Bromo-4-phenyl-1,3-dihydro-2h-1,5-benzodiazepin-2-one CAS No. 66752-03-2

3-Bromo-4-phenyl-1,3-dihydro-2h-1,5-benzodiazepin-2-one

Numéro de catalogue: B2875996
Numéro CAS: 66752-03-2
Poids moléculaire: 315.17
Clé InChI: GYTOODLZJOYSOY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This specific compound is characterized by the presence of a bromine atom at the third position and a phenyl group at the fourth position of the benzodiazepine core structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves the bromination of 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one. This can be achieved using bromine or N-bromosuccinimide in a solvent such as carbon tetrachloride (CCl4). The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The bromination process is carefully monitored to avoid over-bromination and to ensure the selective formation of the desired product.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound, such as oxides or hydroxylated derivatives.

    Reduction Products: De-brominated or partially reduced derivatives.

Applications De Recherche Scientifique

3-Bromo-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its pharmacological properties, including potential anxiolytic and sedative effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-Bromo-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The bromine and phenyl groups contribute to the compound’s binding affinity and specificity for the GABA receptors.

Comparaison Avec Des Composés Similaires

    4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one: Lacks the bromine atom, resulting in different chemical and pharmacological properties.

    7-Bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione: Contains a thione group instead of a ketone, leading to different reactivity and biological activity.

    Diazepam: A well-known benzodiazepine with a different substitution pattern, used widely as an anxiolytic and sedative.

Uniqueness: 3-Bromo-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and pharmacological properties. The presence of the bromine atom enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Activité Biologique

3-Bromo-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class, which is recognized for its psychoactive properties. Benzodiazepines are primarily used for their anxiolytic, sedative, and muscle relaxant effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by a bromine atom at the third position and a phenyl group at the fourth position of the benzodiazepine core structure. The synthesis typically involves bromination of 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one using bromine or N-bromosuccinimide in solvents like carbon tetrachloride under reflux conditions.

The primary mechanism of action for this compound involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances GABA's inhibitory effects, leading to sedative and anxiolytic outcomes. The presence of the bromine atom is believed to enhance its binding affinity to these receptors compared to other benzodiazepines.

Biological Activity and Pharmacological Properties

Research indicates that this compound exhibits significant biological activity:

Anxiolytic Effects : Preliminary studies suggest that this compound may possess anxiolytic properties similar to other benzodiazepines. This is attributed to its ability to modulate GABAergic transmission in the brain.

Sedative Effects : The sedative effects have been noted in animal models, where it demonstrated a capacity to induce sleep and reduce anxiety levels effectively .

Potential Therapeutic Applications : Given its pharmacological profile, this compound could be explored for treating anxiety disorders and insomnia. Its unique structure may also lead to fewer side effects compared to traditional benzodiazepines .

Comparative Analysis with Other Benzodiazepines

A comparative analysis with similar compounds reveals distinct differences in biological activity:

Compound NameChemical StructureAnxiolytic ActivitySedative Activity
This compoundStructureModerateHigh
DiazepamStandard BenzodiazepineHighHigh
BromazepamBrominated BenzodiazepineModerateModerate

The unique substitution pattern of this compound may provide it with distinct pharmacological properties that warrant further investigation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar benzodiazepine derivatives:

  • Study on Bradycardic Agents : A study synthesized various benzodiazepine derivatives with piperazine moieties and assessed their bradycardic activity. While not directly related to 3-Bromo-4-phenyl derivatives, it highlights the potential for modifying benzodiazepine structures to achieve desired pharmacological effects .
  • Clinical Trials : Clinical trials comparing benzodiazepines for treating psychosis-induced aggression showed varying effectiveness. While not specifically involving 3-Bromo compounds, these studies underscore the importance of evaluating new derivatives against established medications .

Propriétés

IUPAC Name

3-bromo-4-phenyl-1,3-dihydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-13-14(10-6-2-1-3-7-10)17-11-8-4-5-9-12(11)18-15(13)19/h1-9,13H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTOODLZJOYSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC(=O)C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.